molecular formula C12H15NO B171840 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol CAS No. 179898-22-7

2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol

Cat. No. B171840
CAS RN: 179898-22-7
M. Wt: 189.25 g/mol
InChI Key: GDXFUCLITVBASU-UHFFFAOYSA-N
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Description

“2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol” is a chemical compound with the molecular formula C12H15NO . It has a molecular weight of 189.25 . This compound is used as a building block for the synthesis of rhodamines dyes such as Atto and Alexa dyes .


Molecular Structure Analysis

The molecular structure of “2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol” consists of 12 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol” include a molecular weight of 189.25 and a storage temperature of 2-8°C . More specific properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Photolysis and Radical Formation

Research has shown that the photolysis of 2,2,4-trimethyl-1,2-dihydroquinolin-6-ols leads to the formation of aminyl radicals, primarily disappearing through dimerization. Additionally, the presence of nitroxyl radicals in the photolysis of this compound in the presence of O2 is identified as a side reaction (Malkin et al., 1981).

Photochemical and Photophysical Processes

Another study indicates that the quantum yield for the photodissociation of 2,2,4-trimethyl-1,2-dihydroquinolines in non-polar solvents increases notably when excited into different spectral bands, hinting at the importance of the photodissociation process from higher triplet states (Malkin et al., 1984).

Application in Rubber Production Technologies

TMQ, a derivative of 2,2,4-trimethyl-1,2-H-dihydroquinoline, is extensively used as an effective antioxidant in rubber production technologies. Research has proposed a computer-aided molecular design methodology for designing optimal solvents for the synthesis of TMQ, enhancing yield and selectivity (Pang et al., 2019).

Chemical Structure Studies

The structural analysis of the dimer of 2,2,4-trimethyl-1,2-dihydroquinoline has been conducted, providing insights into the acid-catalyzed dimerization process and the effects of substituent in the benzene ring (Elliott & Dunathan, 1963).

Catalysis and Synthesis

There is also research on the synthesis of N-alkyl derivatives of 2,2,4-trimethyl-1,2-dihydroquinoline using interphase catalysis. This study explores the influence of different alkylating agents on the reaction's efficiency and yield (Shikhaliev & Shmyreva, 1988).

Future Directions

The future directions for the use and study of “2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol” are not specified in the search results. Given its use as a building block for the synthesis of rhodamines dyes , it could potentially have applications in dye manufacturing and related industries.

properties

IUPAC Name

2,2,4-trimethyl-1H-quinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-8-7-12(2,3)13-11-6-9(14)4-5-10(8)11/h4-7,13-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXFUCLITVBASU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=CC(=C2)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol

CAS RN

179898-22-7
Record name 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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